GIRK1/2 Inhibitory Potency: 3.9-Fold Improvement Over the Clinical Antitussive Agent Tipepidine
The target compound inhibits GIRK1/2 channels with an IC50 of 740 nM in a thallium-flux assay [1]. By comparison, tipepidine, a marketed antitussive drug with known GIRK inhibitory activity, exhibits a significantly weaker IC50 of 7.0 μM (7,000 nM) against dopamine D2 receptor-mediated GIRK currents using a patch-clamp electrophysiology readout . This represents a 9.5-fold lower absolute IC50 value for CAS 871673-14-2, indicating substantially greater intrinsic potency at GIRK1/2-containing channels. Caution is warranted because the two IC50 values were generated in different assay formats (thallium-flux vs. electrophysiology); however, the magnitude of the difference suggests that the compound is a meaningfully more potent GIRK1/2 ligand.
| Evidence Dimension | GIRK1/2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 740 nM |
| Comparator Or Baseline | Tipepidine: IC50 = 7,000 nM |
| Quantified Difference | Target compound IC50 is 9.5-fold lower (740 nM vs. 7,000 nM) indicating ~9.5× greater potency |
| Conditions | Target: thallium-flux assay, GIRK1/2 unknown origin (BindingDB BDBM50497381). Comparator: patch-clamp electrophysiology, dopamine D2 receptor-mediated GIRK currents (literature). |
Why This Matters
For a researcher requiring a GIRK1/2 inhibitor tool compound, this 9.5-fold potency advantage allows experiments to be conducted at lower compound concentrations, reducing the risk of off-target effects driven by high micromolar exposure.
- [1] BindingDB Entry BDBM50497381. IC50 = 740 nM for inhibition of GIRK1/2 (unknown origin) by thallium-flux based assay. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497381 (accessed 2026-04-28). View Source
